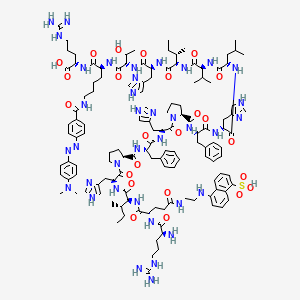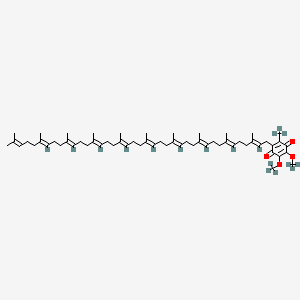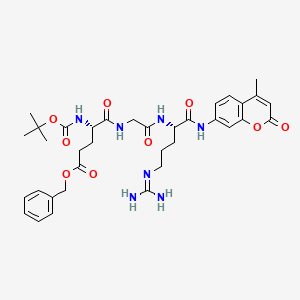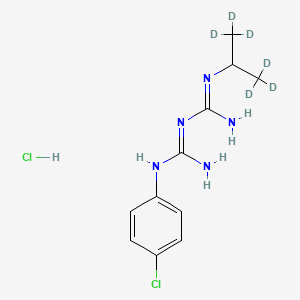
Proguanil-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proguanil-d6 (hydrochloride) is a deuterium-labeled derivative of Proguanil hydrochloride, an antimalarial agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Proguanil. The deuterium labeling helps in tracing the compound within biological systems, providing valuable insights into its behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Proguanil-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Proguanil molecule. One common method is the reaction of p-chlorophenylcyanoguanidine with deuterated isopropylamine under controlled conditions to form the deuterated biguanide derivative. This is followed by the conversion to its hydrochloride salt through acidification with hydrochloric acid .
Industrial Production Methods: Industrial production of Proguanil-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic purity.
Analyse Chemischer Reaktionen
Types of Reactions: Proguanil-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, cycloguanil, through cytochrome P450-mediated oxidation.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions involving the chlorine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the liver.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Cycloguanil: The primary active metabolite formed through oxidation.
Substituted Derivatives: Various substituted products depending on the nucleophile used in substitution reactions
Wissenschaftliche Forschungsanwendungen
Proguanil-d6 (hydrochloride) is extensively used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of Proguanil.
Biology: Tracing the metabolic pathways and interactions of Proguanil in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Proguanil in clinical studies.
Industry: Quality control and validation of Proguanil formulations and derivatives
Wirkmechanismus
Proguanil-d6 (hydrochloride) exerts its effects through its active metabolite, cycloguanil. Cycloguanil inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of purines and pyrimidines. This inhibition disrupts DNA synthesis and cell division in the malaria parasite, leading to its death. The molecular targets include the dihydrofolate reductase enzyme and the folate pathway .
Vergleich Mit ähnlichen Verbindungen
Proguanil hydrochloride: The non-deuterated form of Proguanil.
Cycloguanil: The active metabolite of Proguanil.
Chloroquine: Another antimalarial agent with a different mechanism of action.
Comparison: Proguanil-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Compared to Proguanil hydrochloride, it provides enhanced insights into the pharmacokinetics and metabolism. Cycloguanil, while being the active metabolite, does not offer the same tracing capabilities. Chloroquine, although effective against malaria, operates through a different mechanism, making Proguanil-d6 (hydrochloride) distinct in its mode of action and research applications .
Eigenschaften
Molekularformel |
C11H17Cl2N5 |
|---|---|
Molekulargewicht |
296.23 g/mol |
IUPAC-Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
InChI-Schlüssel |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl.Cl |
Kanonische SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


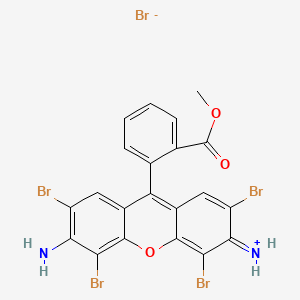


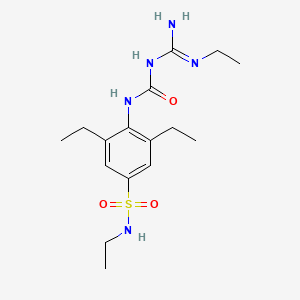
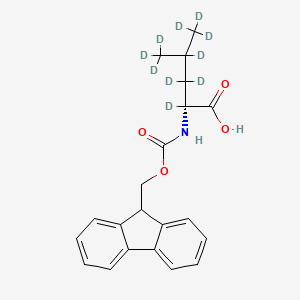
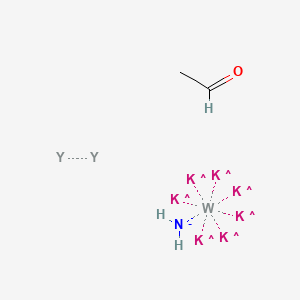
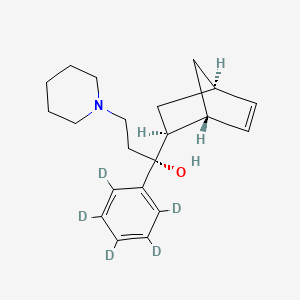
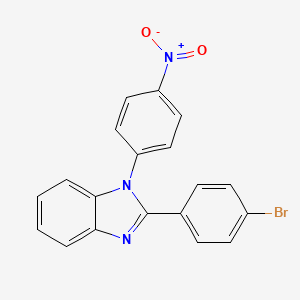
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
